Cas no 2680798-13-2 (tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate)

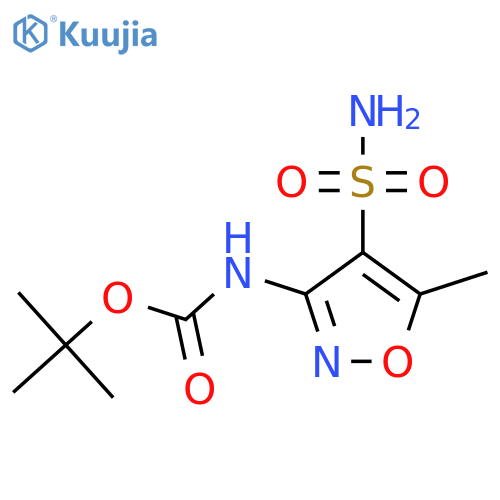

2680798-13-2 structure

商品名:tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680798-13-2

- tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate

- EN300-28285061

-

- インチ: 1S/C9H15N3O5S/c1-5-6(18(10,14)15)7(12-17-5)11-8(13)16-9(2,3)4/h1-4H3,(H2,10,14,15)(H,11,12,13)

- InChIKey: XQXDCYRGYJBNJH-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C)ON=C1NC(=O)OC(C)(C)C)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 277.07324176g/mol

- どういたいしつりょう: 277.07324176g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 133Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28285061-0.1g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 0.1g |

$829.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-2.5g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 2.5g |

$1848.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-0.05g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 0.05g |

$792.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-0.5g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 0.5g |

$905.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-10.0g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 10g |

$4052.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-0.25g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 0.25g |

$867.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-5.0g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 5g |

$2732.0 | 2023-05-24 | ||

| Enamine | EN300-28285061-1.0g |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate |

2680798-13-2 | 1g |

$943.0 | 2023-05-24 |

tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

2680798-13-2 (tert-butyl N-(5-methyl-4-sulfamoyl-1,2-oxazol-3-yl)carbamate) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量